N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Procure CAS 955730-99-1, a pentafluorinated 4,5-diaryl-1,3-oxazole-2-carboxamide engineered for CNS drug discovery. The 4-fluoro-3-(trifluoromethyl)phenyl N-aryl substituent delivers strong electron withdrawal (CF3 σp +0.54) and enhanced metabolic stability, critical for cannabinoid CB1 receptor SAR. XLogP 4.3 and TPSA 55.1 Ų predict passive BBB permeability. Benchmark against 4-Cl, 4-F, and 4-CF3 analogs to deconvolute steric vs. electronic effects. Ideal for ADME profiling, assay development, and lead optimization prioritizing reduced intrinsic clearance.

Molecular Formula C17H9F5N2O2
Molecular Weight 368.263
CAS No. 955730-99-1
Cat. No. B2851553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
CAS955730-99-1
Molecular FormulaC17H9F5N2O2
Molecular Weight368.263
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)F
InChIInChI=1S/C17H9F5N2O2/c18-10-3-1-9(2-4-10)14-8-23-16(26-14)15(25)24-11-5-6-13(19)12(7-11)17(20,21)22/h1-8H,(H,24,25)
InChIKeyDJAHNIRJNQZRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955730-99-1): Procurement-Relevant Identity and Physicochemical Baseline


N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955730-99-1) is a fully synthetic, pentafluorinated 4,5-diaryl-1,3-oxazole-2-carboxamide derivative with molecular formula C17H9F5N2O2 and molecular weight 368.26 g/mol [1]. Its computed XLogP3-AA of 4.3 and topological polar surface area (TPSA) of 55.1 Ų place it in a moderately lipophilic physicochemical space typical of CNS-penetrant or membrane-permeable probe candidates [1]. The compound bears a 4-fluorophenyl substituent at the oxazole 5-position and a 4-fluoro-3-(trifluoromethyl)phenyl group on the exocyclic carboxamide nitrogen, yielding a distinct fluorine substitution fingerprint relative to other members of the diaryl-oxazole-carboxamide family [2].

Why N-(4-Fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide Cannot Be Interchanged with Other Diaryl-Oxazole-2-Carboxamides


Within the 4,5-diaryl-1,3-oxazole-2-carboxamide scaffold, both the electronic character and steric occupancy of the two aryl rings are primary determinants of target engagement and selectivity. The 4-fluoro-3-(trifluoromethyl)phenyl anilide moiety present in CAS 955730-99-1 introduces a strong electron-withdrawing, sterically demanding substituent pattern that is absent in simpler analogs such as N-(2-carbamoylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955702-05-3) or 5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl analogs [1]. Patents covering this chemotype explicitly teach that variations in the N-aryl substituent (R2 group) and the oxazole 4- and 5-aryl substituents (R3–R8) produce substantial differences in cannabinoid receptor subtype selectivity (CB1 vs. CB2) and functional activity (agonist, inverse agonist, or antagonist) [2]. Consequently, two compounds that appear structurally similar at the scaffold level can exhibit divergent pharmacological profiles, making generic substitution scientifically unsound without target-specific comparative data [2].

Quantitative Differentiation Evidence for N-(4-Fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison vs. Non-Fluorinated and Mono-Fluorinated Diaryl-Oxazole-2-Carboxamide Analogs

The target compound exhibits a computed XLogP3-AA of 4.3, reflecting the combined lipophilicity contribution of the 4-fluoro-3-(trifluoromethyl)phenyl and 4-fluorophenyl substituents [1]. By comparison, the unsubstituted parent scaffold 4,5-diphenyl-1,3-oxazole-2-carboxamide is predicted (via analogous computation) to have an XLogP of approximately 2.8–3.0, and the mono-fluorinated N-(4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide approximately 3.2–3.5. The ~1.0–1.5 log unit increase in lipophilicity for CAS 955730-99-1 alters passive membrane permeability and non-specific protein binding compared to less fluorinated analogs [2].

Physicochemical profiling Lipophilicity Drug-likeness Oxazole-2-carboxamide

Fluorine Substitution Fingerprint: Electron-Withdrawing Capacity Differentiates from Non-CF3-Bearing Analogs

The 4-fluoro-3-(trifluoromethyl)phenyl moiety on the amide nitrogen introduces a Hammett σp value of approximately +0.54 (CF3) plus the inductive effect of the para-fluorine (σp +0.06), yielding a combined electron-withdrawing effect substantially greater than that of analogs bearing only a single halogen (e.g., 4-chlorophenyl, σp +0.23, or 4-fluorophenyl, σp +0.06) [1]. In the broader 4,5-diaryl-oxazole-2-carboxamide series, the electronic nature of the N-aryl substituent is a key determinant of CB1 vs. CB2 receptor selectivity, as taught in US Patent 7,320,978 [2]. The target compound's unique combination of strong electron withdrawal (CF3) and moderate lipophilicity (F) on the N-aryl ring creates a distinct electronic profile not replicated by any single-halogen or non-fluorinated analog in the same scaffold class.

Medicinal chemistry Fluorine chemistry Electronic effects SAR

Topological Polar Surface Area (TPSA) Differentiation from N-Alkyl and N-Heterocyclyl Diaryl-Oxazole-2-Carboxamide Analogs

The target compound has a computed TPSA of 55.1 Ų [1]. In the patent-defined 4,5-diaryl-1,3-oxazole-2-carboxamide series (US 7,320,978), many active examples carry an N-piperidinyl or N-piperazinyl substituent at the carboxamide position, which increases TPSA to approximately 60–80 Ų due to the additional polar heteroatoms [2]. The relatively low TPSA of CAS 955730-99-1 (55.1 Ų) falls within the commonly cited threshold for favorable CNS passive permeability (generally <60–70 Ų for oral CNS drugs) [3]. This differentiates it from N-heterocyclyl-containing analogs that may have reduced CNS exposure and from more polar N-(2-carbamoylphenyl) analogs such as CAS 955702-05-3, which bear an additional amide group.

Drug design CNS penetration TPSA Physicochemical comparison

Recommended Procurement and Application Scenarios for N-(4-Fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Chemical Probe Design Leveraging Low TPSA and Moderate Lipophilicity

With a TPSA of 55.1 Ų [1] and XLogP3-AA of 4.3 [1], CAS 955730-99-1 occupies a physicochemical space consistent with passive blood-brain barrier permeability. This makes it a rational starting scaffold for medicinal chemistry programs targeting CNS-expressed GPCRs—including the cannabinoid CB1 receptor, for which this chemotype has established precedent [2]—where N-heterocyclyl analogs with higher TPSA would be expected to show restricted brain exposure. Researchers should procure this compound when the objective is to profile a fluorinated diaryl-oxazole-2-carboxamide with CNS-favorable computed properties, as opposed to more polar N-piperidinyl or N-piperazinyl analogs that dominate the exemplified patent space [2].

Structure-Activity Relationship (SAR) Studies on the N-Aryl Ring Electronic Requirements

The 4-fluoro-3-(trifluoromethyl)phenyl substituent provides a unique electronic signature combining strong inductive withdrawal (CF3, σp +0.54) with a hydrogen-bond-accepting fluorine at the para position [1]. This compound serves as a key comparator in systematic SAR campaigns aimed at mapping the electronic tolerance of the N-aryl binding pocket in cannabinoid receptors or other 4,5-diaryl-oxazole-2-carboxamide targets. It should be benchmarked against the 4-chlorophenyl (σp +0.23), 4-fluorophenyl (σp +0.06), and 4-trifluoromethylphenyl (σp +0.54) analogs to deconvolute steric vs. electronic contributions to binding affinity and functional activity.

Probe for Evaluating Fluorine-Mediated Metabolic Stability and Non-Specific Binding

The pentafluorinated structure (five fluorine atoms across two aryl rings) of CAS 955730-99-1 [1] is expected to confer enhanced metabolic stability relative to non-fluorinated or minimally fluorinated diaryl-oxazole-2-carboxamides, due to fluorine's ability to block cytochrome P450-mediated oxidative metabolism at substituted positions. This compound should be prioritized over analogs such as N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (CAS 955702-05-3) in ADME profiling studies where reduced intrinsic clearance is a key selection criterion.

Biochemical Assay Development Requiring Defined Lipophilicity for Solubility Optimization

With an XLogP3-AA of 4.3, CAS 955730-99-1 occupies a middle ground between excessively lipophilic late-stage leads (XLogP >5, which often present solubility and aggregation liabilities) and overly polar early fragments (XLogP <2) [1]. This compound is appropriate for assay development laboratories seeking a reference standard with predictable solubility behavior in aqueous buffers containing standard excipients (e.g., ≤1% DMSO), where its computed lipophilicity can guide vehicle selection compared to analogs spanning a wider XLogP range.

Quote Request

Request a Quote for N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.